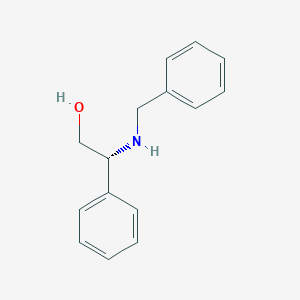

(R)-(-)-N-Benzyl-2-phenylglycinol

描述

Significance of Chiral Amino Alcohols in Organic Chemistry

Chiral amino alcohols are a privileged class of organic compounds, distinguished by the presence of both an amino and an alcohol functional group attached to a chiral scaffold. This structural motif is a common feature in a vast array of biologically active molecules, including pharmaceuticals, natural products, and agrochemicals. nih.gov Beyond their presence in target molecules, they are critically important as catalysts and control elements in asymmetric catalysis. nih.govmdpi.com The development of efficient methods to synthesize these compounds with high enantiomeric purity is an active area of research, as traditional methods can be substrate-specific or require multiple steps, which increases costs and limits widespread use. nih.gov The dual functionality of amino alcohols allows them to form stable chelate complexes with metal centers, making them excellent chiral ligands for a wide range of enantioselective reactions.

Historical Context of Chiral Auxiliaries and Ligands

The concept of using a "chiral auxiliary" to control the stereochemical outcome of a reaction is a foundational strategy in asymmetric synthesis. A chiral auxiliary is a stereogenic unit that is temporarily attached to a non-chiral substrate to guide a subsequent reaction, after which it is removed and can often be recovered for reuse. mdpi.comrsc.org This powerful strategy was pioneered by chemists like E.J. Corey in 1975 with 8-phenylmenthol and Barry Trost in 1980 with mandelic acid. mdpi.comscispace.com

Over the decades, a diverse arsenal (B13267) of chiral auxiliaries has been developed, each with unique features to control stereoselectivity through steric hindrance or by directing reacting groups. researchgate.net Notable examples include the oxazolidinones, popularized by David A. Evans, which have proven effective in controlling stereochemistry in aldol, alkylation, and Diels-Alder reactions. scispace.com This historical development highlights the ongoing quest for efficient and predictable methods to synthesize single enantiomers, a challenge that compounds like (R)-(-)-N-Benzyl-2-phenylglycinol help to address by serving as reliable chiral building blocks. mdpi.com

Overview of this compound as a Chiral Building Block

This compound is a derivative of (R)-phenylglycine and is characterized by its defined stereochemistry. researchgate.net The molecule possesses a robust structure containing a secondary amine, an alcohol, and two aromatic rings, which contribute to its utility as a chiral building block. researchgate.net Its physical and chemical properties are summarized in the table below. The presence of the benzyl (B1604629) group on the nitrogen atom enhances its steric profile compared to its parent compound, (R)-phenylglycinol, which can be a crucial factor in directing the stereochemical course of a reaction. It is primarily used as a starting material for creating more elaborate chiral auxiliaries or as a key component in the synthesis of optically pure target molecules.

| Property | Value |

|---|---|

| Chemical Formula | C₁₅H₁₇NO |

| Molecular Weight | 227.30 g/mol |

| CAS Number | 14231-57-3 |

| Appearance | Solid |

| Melting Point | 87-90 °C |

| Optical Activity | [α]21/D −80°, c = 0.85 in ethanol |

Stereochemical Importance and Applications in Enantioselective Transformations

The primary value of this compound lies in its role as a precursor and building block in enantioselective synthesis. Its rigid phenylglycinol backbone provides a reliable platform for inducing chirality. While direct use as a catalyst is less common than its parent, (R)-phenylglycinol, its N-benzyl group makes it a key intermediate for synthesizing more complex chiral ligands and auxiliaries where modified steric and electronic properties are desired.

Its applications are evident in the synthesis of other valuable chiral molecules, such as optically pure α-amino phosphonic acids and β-substituted amines. For instance, the core (R)-phenylglycinol structure is used to create chiral auxiliaries for the stereoselective synthesis of benzyltetrahydroisoquinolines (BTHIQs), which have applications as dopaminergic agents. nih.gov In these syntheses, the chiral auxiliary, derived from phenylglycinol, directs the reduction of an isoquinolinium salt to yield the desired diastereomer, which is then converted to the final optically active product. nih.gov

The table below summarizes research findings where the parent scaffold, (R)-phenylglycinol, has been employed as a chiral auxiliary, illustrating the types of transformations for which this compound serves as a valuable, modified starting material. The diastereoselectivity observed in these reactions is a direct consequence of the steric influence of the chiral auxiliary.

| Reaction Type | Chiral Auxiliary/Precursor | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| Diastereoselective Alkylation | Amides from (R)-phenylglycinol | Optically active β-substituted primary and secondary amines | The method relies on the diastereoselective alkylation of amide enolates derived from (R)-phenylglycinol, followed by removal of the chiral auxiliary. | nih.gov |

| Stereoselective Reduction | (R)-phenylglycinol | Optically pure (1S,R)-benzyltetrahydroisoquinolines (BTHIQs) | The chiral auxiliary directs the reduction of an isoquinolinium salt, yielding the major diastereomer which is then converted to dopaminergic BTHIQs. | nih.gov |

| Asymmetric Aldol-type Reaction | Zinc enolate with (R)-N-benzylidene-2-phenylglycine methyl ester | (3S, 4S, αR)-β-lactam | The (R)-configuration of the chiral auxiliary completely controls the absolute stereochemistry of the two newly formed stereogenic centers, achieving 97% diastereomeric excess. | scispace.com |

Structure

3D Structure

属性

IUPAC Name |

(2R)-2-(benzylamino)-2-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c17-12-15(14-9-5-2-6-10-14)16-11-13-7-3-1-4-8-13/h1-10,15-17H,11-12H2/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFBWZQHBTVPEO-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN[C@@H](CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443111 | |

| Record name | (R)-(-)-N-Benzyl-2-phenylglycinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14231-57-3 | |

| Record name | (R)-(-)-N-Benzyl-2-phenylglycinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(-)-N-Benzyl-2-phenylglycinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for R N Benzyl 2 Phenylglycinol and Its Precursors

Synthesis of Phenylglycinol and its Enantiomers

Chiral phenylglycinol is a valuable intermediate in the pharmaceutical industry. nih.gov Its synthesis has been approached from both biological and classical chemical standpoints to achieve high purity and yield.

The use of enzymatic cascades to produce chiral compounds from renewable resources represents a significant advancement in green chemistry. rsc.org A notable biocatalytic approach involves the conversion of bio-based L-phenylalanine into chiral phenylglycinol using engineered microbial consortia. nih.govnih.gov

One such system employs a six-step artificial cascade within two engineered Escherichia coli cell modules to transform L-phenylalanine into either (R)- or (S)-phenylglycinol. nih.gov The first module converts L-phenylalanine to the intermediate 2-hydroxyacetophenone (B1195853) using six different enzymes. The second module then uses an (R)-ω-transaminase or an (S)-ω-transaminase to convert 2-hydroxyacetophenone into the desired phenylglycinol enantiomer. nih.gov Through optimization of reaction conditions such as pH, temperature, and substrate concentrations, this one-pot process can achieve up to 99% conversion and greater than 99% enantiomeric excess (ee). nih.govnih.gov On a preparative scale, (R)-phenylglycinol has been obtained in an 80.5% yield with >99% ee. nih.govhep.com.cn

| Precursor | Key Enzymes/System | Product | Yield | Enantiomeric Excess (ee) | Reference |

| L-phenylalanine | 6-enzyme cascade in engineered E. coli | (R)-phenylglycinol | 80.5% | >99% | nih.gov, nih.gov |

| L-phenylalanine | Multi-enzyme pathway (via chiral diol) | (S)-phenylglycinol | 61% (overall) | >99% | acs.org |

| L-phenylalanine | Engineered E. coli strains | (R)-phenylglycinol | 42% (conversion) | 99% | nih.gov |

Traditional chemical methods provide alternative pathways to phenylglycinol and its derivatives. One common strategy involves the α-halogenation of a carboxylic acid followed by the substitution of the halogen with a hydroxyl group to form an α-hydroxy acid. researchgate.net For amino alcohols, synthetic strategies often begin with simple and readily available starting materials.

For instance, substituted 1,2-amino alcohols can be synthesized from acetophenone (B1666503) derivatives. The process involves an initial bromination of the alpha-methyl group, followed by hydrolysis to form an intermediate that can be converted to the amino alcohol. researchgate.net Another foundational method in amino acid synthesis is the Strecker synthesis, which involves the reaction of an aldehyde (like benzaldehyde) with cyanide and ammonia (B1221849) to produce an aminonitrile, which can then be hydrolyzed to the amino acid. researchgate.net While not a direct route to phenylglycinol, it is a fundamental process for creating α-amino acid structures.

More complex chiral syntheses may employ chiral auxiliaries or catalysts to guide the stereochemistry of the reaction. researchgate.net These methods are crucial for producing enantiomerically pure building blocks for the pharmaceutical industry. researchgate.net

N-Alkylation and Derivatization Strategies to form (R)-(-)-N-Benzyl-2-phenylglycinol

The final step in the synthesis of this compound is the introduction of the benzyl (B1604629) group onto the nitrogen atom of (R)-phenylglycinol. This is typically achieved through N-alkylation. A common method involves reacting (R)-phenylglycinol with a benzylating agent, such as benzyl bromide, in the presence of a base to neutralize the hydrogen bromide formed during the reaction.

Another powerful strategy is reductive amination. This involves the reaction of (R)-phenylglycinol with benzaldehyde (B42025) to form a Schiff base (imine) intermediate. This intermediate is then reduced in situ to form the desired N-benzyl derivative. This method is highly efficient and avoids the direct use of alkyl halides.

The target compound, this compound, is used as a starting material for the practical synthesis of optically pure β-substituted amines and in the asymmetric synthesis of α-amino phosphonic acids. chemicalbook.comchemdad.com

Preparation of Key Intermediates for this compound Synthesis

The synthesis of related heterocyclic compounds from (R)-phenylglycinol highlights its versatility as a chiral building block.

Oxazolidines are five-membered heterocyclic compounds containing both oxygen and nitrogen. wikipedia.org They are traditionally prepared by the condensation reaction of a 2-amino alcohol, such as (R)-phenylglycinol, with an aldehyde or a ketone. wikipedia.org This reaction is often reversible through hydrolysis. wikipedia.org (R)-phenylglycinol can be used to prepare chiral oxazolidines, which serve as important intermediates. sigmaaldrich.com For example, it can be reacted with ethyl trifluoropyruvate to form a chiral oxazolidine (B1195125) intermediate used in the synthesis of α-trifluoromethylproline. sigmaaldrich.comsigmaaldrich.com The formation of the oxazolidine ring can be catalyzed under mild conditions and proceeds with high stereoselectivity, preserving the chiral integrity of the starting material. organic-chemistry.org

Morpholin-2-one (B1368128) derivatives are six-membered heterocyclic compounds that can be synthesized from β-amino alcohols. A novel approach involves the reaction of β-amino alcohols with dialkyl dicyanofumarates. researchgate.net This process occurs under mild conditions and proceeds through an addition-elimination-lactonization pathway. The reaction of a β-amino alcohol like phenylglycinol with a dicyanofumarate leads to a proposed enamine intermediate, which then undergoes spontaneous lactonization to selectively form the six-membered morpholin-2-one ring as a single diastereomer. researchgate.net Other synthetic routes to morpholine (B109124) derivatives can involve reacting morpholine with reagents like ethyl chloroacetate (B1199739) to build a side chain, which can then be further cyclized or modified. researchgate.net

Application of R N Benzyl 2 Phenylglycinol As a Chiral Auxiliary

Diastereoselective Reactions Mediated by (R)-(-)-N-Benzyl-2-phenylglycinol

The steric and electronic properties of this compound allow it to effectively control the facial selectivity of nucleophilic additions to prochiral centers, leading to high diastereoselectivities in a range of chemical transformations.

The synthesis of enantiomerically pure α-amino phosphonic acids is of significant interest due to their biological activities. This compound has been instrumental in developing asymmetric routes to these valuable compounds.

A straightforward and effective method for the asymmetric synthesis of α-amino phosphonic acids involves the diastereoselective addition of trialkyl phosphites to chiral oxazolidines derived from this compound. This approach hinges on the formation of a chiral oxazolidine (B1195125) from the auxiliary and an aldehyde, which then reacts with a trialkyl phosphite (B83602).

The reaction of chiral oxazolidines, formed from this compound and various aldehydes, with trimethyl phosphite in the presence of a Lewis acid, such as titanium tetrachloride, proceeds with high diastereoselectivity. The resulting phosphonamidates can then be hydrolyzed to yield the desired (S)-α-amino phosphonic acids. This method has been shown to be general for a range of aldehydes, providing access to various α-amino phosphonic acids with excellent enantiomeric purity. nih.gov

Table 1: Diastereoselective Addition of Trimethyl Phosphite to Chiral Oxazolidines

| Aldehyde (R group) | Diastereomeric Ratio (d.r.) | Product |

|---|---|---|

| Isobutyraldehyde | >98:2 | (S)-α-Aminoisobutylphosphonic acid |

| Pivalaldehyde | >98:2 | (S)-α-Amino-tert-butylphosphonic acid |

Data sourced from a study on the asymmetric synthesis of α-amino phosphonic acids. nih.gov

The development of synthetic routes to enantiomerically pure β-substituted amines is a crucial area of research, as this structural motif is present in numerous biologically active compounds. The use of chiral auxiliaries derived from this compound provides an effective strategy for controlling the stereochemistry at the newly formed chiral center.

A powerful method for the asymmetric synthesis of chiral amines involves the diastereoselective addition of organometallic reagents, such as Grignard reagents, to chiral 1,3-oxazolidines derived from this compound. clockss.org The chiral auxiliary is first condensed with an aldehyde to form the oxazolidine, which then serves as a chiral template. clockss.org

The addition of a Grignard reagent to the C-2 position of the oxazolidine ring proceeds with high diastereoselectivity, dictated by the stereochemistry of the auxiliary. Subsequent cleavage of the resulting aminal yields the desired chiral amine. This methodology has been successfully applied to the synthesis of various chiral amines with high enantiomeric purity. clockss.orgresearchgate.net For instance, this strategy has been employed in the enantioselective synthesis of piperidine (B6355638) alkaloids like (-)-coniine (B1195747) and (-)-dihydropinidine. clockss.org The reaction of the 1,3-oxazolidine derived from this compound and butyraldehyde (B50154) with a Grignard reagent prepared from 2-(3-chloropropyl)-1,3-dioxolane (B91844) resulted in a high diastereomeric ratio (93:7). clockss.org

Table 2: Diastereoselective Addition of Grignard Reagents to a Chiral Oxazolidine

| Grignard Reagent | Diastereomeric Ratio (d.r.) | Product |

|---|

Data from the enantioselective synthesis of piperidine alkaloids. clockss.org

The diastereoselectivity of this addition can be influenced by the nature of the N-substituent on the oxazolidine. researchgate.net For example, using an N-2,4,6-trimethoxybenzyl group on the oxazolidine derived from (R)-phenylglycinol has been shown to afford excellent diastereoselectivity in the addition of Grignard reagents. researchgate.net

The Petasis reaction, a three-component coupling of an amine, a carbonyl compound, and an organoboronic acid, is a versatile tool for the synthesis of α-amino acids and their derivatives. When a chiral amine like this compound is used, the reaction can proceed with high stereoselectivity.

Specifically, the reaction of this compound with glyoxylic acid and a styrenylboronic acid leads to the formation of a 3-alkenyl-4-benzyl-5-phenyloxazin-2-one. researchgate.net This transformation provides a direct route to chiral heterocyclic scaffolds. The diastereoselectivity of the reaction can be excellent, with ratios as high as 20:1 being reported for certain substrates. researchgate.net Interestingly, the electronic nature of the para-substituent on the styrenylboronic acid has been observed to influence the diastereoselectivity of the reaction. researchgate.net

Table 3: Diastereoselectivity in the Petasis Reaction with this compound

| Styrenylboronic Acid (para-substituent) | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|

| H | 20:1 | 89 |

| CH₃ | 1.3:1 | 92 |

| OAc | 1.2:1 | 82 |

Data from a study on the stereoselectivity of the Petasis reaction. researchgate.net

The stereoselective synthesis of diethanolamines is an important endeavor due to their presence in various natural products and their utility as chiral ligands. This compound can be utilized as a chiral auxiliary to control the stereochemistry in the formation of these 1,2-amino alcohol derivatives.

Use in Stereocontrolled Formation of Fused 1,3-Oxazolidines

The application of this compound extends to the stereocontrolled synthesis of fused 1,3-oxazolidine ring systems. These structures are valuable intermediates in organic synthesis. For instance, the reaction of this compound with aldehydes or ketones can lead to the formation of a chiral oxazolidine. Subsequent reactions on this template, such as intramolecular cyclizations, can proceed with high diastereoselectivity, guided by the stereochemistry of the auxiliary.

Research has demonstrated the synthesis of pinane-fused oxazolidines where the initial amino diol, derived from a chiral source, reacts with aldehydes like formaldehyde (B43269) or benzaldehyde (B42025) in a regioselective ring closure. beilstein-journals.org This methodology allows for the creation of complex, stereochemically defined fused heterocyclic systems. While direct examples detailing the use of this compound in forming fused 1,3-oxazolidines are not prevalent in the searched literature, the principles of using chiral amino alcohols for this purpose are well-established. The stereocenter of the auxiliary dictates the facial selectivity of subsequent bond formations, leading to a high degree of stereocontrol in the final fused product.

Role in Asymmetric Synthesis of Heterocyclic Compounds

This compound plays a significant role as a chiral auxiliary in the asymmetric synthesis of a variety of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules.

The N-benzyl piperidine motif is a common feature in drug discovery due to its structural flexibility and ability to engage in crucial interactions with biological targets. nih.gov Chiral piperidine derivatives are important building blocks for the synthesis of various alkaloids and pharmaceuticals. researchgate.net While the direct use of this compound in the synthesis of piperidine-containing alkaloids was not explicitly detailed in the provided search results, the principles of using chiral auxiliaries for this purpose are well-documented. For instance, chiral α-methylphenethylamine has been used as an auxiliary to synthesize chiral piperidine precursors. google.com The stereocenter on the auxiliary directs the formation of new stereocenters in the piperidine ring, enabling the synthesis of enantiomerically enriched target molecules. The N-benzyl group itself is a key pharmacophore in many bioactive piperidine-containing compounds. nih.govnih.govnih.gov

Tetrahydroisoquinoline derivatives are another important class of heterocyclic compounds with a wide range of biological activities. The asymmetric synthesis of these compounds can be achieved using chiral auxiliaries to control the stereochemistry of key bond-forming reactions. For example, the Povarov reaction, a powerful tool for constructing tetrahydroquinolines, can be rendered enantioselective by using a chiral catalyst. mdpi.com While the direct application of this compound as an auxiliary in this specific context is not highlighted in the search results, the general strategy of employing chiral molecules to induce asymmetry is a cornerstone of modern organic synthesis. The synthesis of enantiomerically pure tetrahydroquinolines often relies on such methodologies to create the desired stereoisomers.

This compound's parent compound, (R)-(-)-phenylglycinol, has been successfully employed as a chiral auxiliary in the asymmetric synthesis of carbon-substituted piperazines. nih.gov Piperazines are prevalent motifs in pharmaceuticals, yet there is a notable lack of structural diversity, particularly concerning carbon substitution. nih.govrsc.org

In one reported synthesis, (R)-(–)-phenylglycinol was condensed with N-Boc glycine. nih.gov The resulting amide underwent reduction and protection of the hydroxyl group. Subsequent selective condensation with bromoacetic acid and cyclization yielded the desired 2-oxopiperazine intermediate, which could then be converted to the target (R)-(+)-2-methylpiperazine. nih.gov This example underscores the utility of phenylglycinol-derived auxiliaries in introducing chirality and enabling the synthesis of enantiomerically enriched piperazine (B1678402) derivatives.

Table 1: Key Steps in the Asymmetric Synthesis of (R)-(+)-2-methylpiperazine using (R)-(–)-phenylglycinol

| Step | Reactants | Key Transformation |

| 1 | (R)-(–)-phenylglycinol, N-Boc glycine, DCC | Amide formation |

| 2 | - | Reduction of amide and protection of hydroxyl group |

| 3 | Bromoacetic acid, DCC | Selective condensation |

| 4 | - | Cyclization and desilylation |

Data sourced from a study on the asymmetric synthesis of carbon-substituted piperazine pharmacophores. nih.gov

The construction of complex heterocyclic systems often involves the use of chiral building blocks to guide the stereochemical outcome of the reaction sequence. While a direct mention of this compound in the construction of oxazololactam rings for pyrrolidine (B122466) synthesis was not found, the underlying principles of using chiral auxiliaries are applicable. For instance, the synthesis of 2-amino-1,3,4-oxadiazoles, another class of heterocycles, has been achieved from Z-phenylalanine hydrazide, demonstrating the use of amino acid derivatives in forming heterocyclic rings. mdpi.com The stereocenter of the starting amino acid derivative directs the stereochemistry of the final product. Similarly, this compound could theoretically be employed to create chiral oxazolone (B7731731) intermediates, which could then be elaborated into pyrrolidine-containing structures.

Regeneration and Recovery of the Chiral Auxiliary

A crucial aspect of a practical chiral auxiliary is its ease of removal from the product and its potential for recovery and reuse, which is important for both economic and environmental reasons. In syntheses employing this compound or its parent compound, the auxiliary is typically cleaved from the desired product under specific reaction conditions.

For example, in the synthesis of β-lactams using (R)-2-phenylglycine as a chiral auxiliary, the auxiliary can be removed from the final product. scispace.com In some cases, epimerization of the product can occur, and a separation process like preferential crystallization can be used to isolate the desired diastereomer. scispace.com The recovered auxiliary, potentially after a simple purification step, can then be reused in subsequent reactions. The ability to regenerate the chiral auxiliary is a key advantage in large-scale synthetic applications.

R N Benzyl 2 Phenylglycinol As a Chiral Ligand in Catalysis

Design and Synthesis of Ligands Derived from (R)-(-)-N-Benzyl-2-phenylglycinol

The design of chiral ligands from this compound is centered on the strategic modification of its functional groups to create a well-defined chiral environment around a metal center. This tailored pocket is essential for discriminating between the prochiral faces of a substrate, thereby controlling the stereochemical outcome of a reaction. The synthesis of these ligands typically starts from the commercially available this compound. sigmaaldrich.comlabcompare.com

A common strategy involves the derivatization of the hydroxyl and amino moieties to introduce new coordinating atoms and to tune the steric and electronic properties of the resulting ligand. For example, phosphine-containing ligands, which are crucial for many transition-metal-catalyzed processes, can be prepared by reacting the hydroxyl group with various phosphine (B1218219) chlorides. This allows for the creation of phosphinite, phosphonite, and phosphoramidite (B1245037) ligands.

Another significant class of ligands derived from this scaffold are N-heterocyclic carbenes (NHCs). The synthesis of NHC ligands often entails the reaction of the amino alcohol with a suitable precursor to form an imidazolium (B1220033) or other azolium salt, which is subsequently deprotonated to yield the free carbene. The steric and electronic properties of these NHC ligands can be readily modulated by altering the substituents on the heterocyclic ring and the N-benzyl group.

Furthermore, the secondary amine can be functionalized through acylation or sulfonylation to introduce additional coordinating groups or to modify the ligand's electronic character. This modularity allows for the creation of bidentate, tridentate, and even polydentate ligands capable of coordinating to a diverse range of transition metals.

Applications in Asymmetric Catalysis for Enantioselective Transformations

Ligands derived from this compound have been successfully applied in numerous enantioselective transformations. nih.gov Their ability to form rigid and well-defined chiral pockets around metal centers is key to achieving high enantioselectivities.

Palladium-Catalyzed Reactions

In palladium-catalyzed reactions, ligands based on this compound have proven effective in various asymmetric transformations. youtube.com For instance, they have been employed in asymmetric allylic alkylation and tandem N-arylation/carboamination reactions for the stereoselective synthesis of N-aryl-2-benzyl pyrrolidines. nih.gov The design of these palladium complexes often involves the use of phosphine and isocyanide ancillary ligands to enhance stability and catalytic activity. nih.gov The steric and electronic properties of the ligands play a crucial role in controlling the selectivity of these reactions.

Nickel-Catalyzed Reactions

Chiral ligands derived from this compound have also found application in nickel-catalyzed reactions. researchgate.netnih.govgoogle.com These reactions are attractive due to the lower cost and unique reactivity of nickel compared to precious metals. For example, nickel-catalyzed C(sp3)-H functionalization of benzyl (B1604629) nitriles for direct Michael addition to terminal vinyl ketones has been developed. nih.gov Furthermore, nickel-catalyzed Heck-type reactions of benzyl chlorides and simple olefins have been reported, providing access to functionalized allylbenzene (B44316) derivatives. mit.edu Chiral bipyridine ligands have also been developed for nickel-catalyzed enantioconvergent carboxylation reactions. researchgate.net

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) is a widely used method for the enantioselective reduction of prochiral ketones and imines. Ligands derived from this compound have been successfully utilized in this context. Bifunctional oxo-tethered ruthenium catalysts have been developed for the ATH of diaryl ketones, yielding chiral benzhydrols with excellent enantioselectivity. nih.gov Similarly, ruthenium complexes of Cinchona alkaloid-derived ligands have been employed for the asymmetric hydrogenation of ketones to produce substituted benzyl alcohols. buchler-gmbh.com The mechanism of these reactions often involves a concerted transfer of a hydride from a hydrogen donor, such as isopropanol (B130326) or formic acid, to the substrate, mediated by the chiral ruthenium complex. mdpi.com

Ligand Design Principles and Structure-Activity Relationships

The development of effective chiral ligands from this compound is guided by established design principles and an understanding of structure-activity relationships. nih.govnih.govplos.orgnih.gov A key concept is the creation of a well-defined chiral pocket around the metal center. The steric bulk of the substituents on the ligand framework directly influences the size and shape of this pocket, which in turn dictates the facial selectivity of substrate binding.

The electronic properties of the ligand are also critical. The electron-donating or withdrawing nature of the substituents can modulate the reactivity of the metal center and influence the rates of key elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Systematic studies involving the synthesis and evaluation of ligand libraries with varied structural features have been instrumental in elucidating these relationships. For example, in the context of serotonin (B10506) 5-HT2 receptor ligands, conformational analysis and ligand docking have been used to rationalize the observed affinities and selectivities of constrained phenylethylamine analogs. plos.org Similarly, for USP1/UAF1 deubiquitinase inhibitors, structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives have led to the identification of potent and selective compounds with anticancer activity. nih.gov

Interactive Data Table of Catalytic Applications:

| Ligand Derivative Type | Metal Catalyst | Reaction Type | Substrate Example | Product Enantiomeric Excess (ee) |

| Phosphine-based | Palladium | Asymmetric Allylic Alkylation | 1,3-Diphenylallyl acetate | High |

| N-Heterocyclic Carbene | Nickel | Michael Addition | Benzyl nitrile and vinyl ketone | Good |

| Diamine-based | Ruthenium | Asymmetric Transfer Hydrogenation | Acetophenone (B1666503) | >99% |

| Bipyridine-based | Nickel | Enantioconvergent Carboxylation | Racemic benzylic halides | Up to 99:1 er |

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Pathways and Energetic Feasibility

(R)-(-)-N-Benzyl-2-phenylglycinol serves as a key starting material for the asymmetric synthesis of other valuable chiral molecules, such as α-amino phosphonic acids and optically pure β-substituted amines. sigmaaldrich.comchemdad.com The reaction pathways are designed to leverage the inherent chirality of the molecule to induce stereoselectivity.

A notable application is in the enantioselective synthesis of dopaminergic benzyltetrahydroisoquinolines (BTHIQs). In this pathway, (R)-phenylglycinol (a related precursor) is used as a chiral auxiliary to prepare an isoquinolinium salt. The subsequent stereoselective reduction of this salt yields the BTHIQ product with high diastereoselectivity. nih.gov The mechanism relies on the chiral auxiliary to guide the approach of the reducing agent to one face of the molecule, establishing the desired stereocenter. nih.gov While detailed energetic feasibility studies for every reaction are specific to the conditions, the high yields and selectivities reported in such syntheses indicate that the desired stereochemical pathways are energetically favored. nih.gov

Substitution reactions involving benzylic systems can proceed through different mechanistic pathways, such as a direct bimolecular SN2 substitution, which results in a complete inversion of configuration, or an SN1 mechanism that would yield a racemic product. beilstein-journals.org The specific pathway and its energetic feasibility are determined by the nature of the nucleophile, the solvent, and activating agents, which can be explored to control the stereochemical integrity of the product. beilstein-journals.org

Density Functional Theory (DFT) Calculations and Validation

Density Functional Theory (DFT) has become an indispensable tool for probing complex reaction mechanisms at a molecular level. For reactions involving chiral auxiliaries like this compound, DFT calculations can model the three-dimensional structures of reactants, intermediates, and, most importantly, transition states.

The general approach for mechanistic validation using computational methods involves several key steps:

Modeling Ground and Transition States: Initial structural models are based on known chemical principles and crystal structures. nih.gov

Calculating Energetics: DFT is used to calculate the energies of these structures, allowing for the determination of reaction barriers. A lower energy barrier for one stereochemical pathway over another provides a theoretical basis for the observed selectivity.

Matching with Experimental Data: Theoretical calculations are validated by comparing them against experimental results. For instance, kinetic isotope effects (KIEs) can be measured experimentally and then calculated computationally; a close match between the two provides strong evidence for the proposed transition state structure. nih.gov

In the context of benzylic systems, DFT has been used to model the transition states of various reactions, providing insight into the most favored mechanistic pathways in terms of entropy and energy barriers. researchgate.net Although specific DFT studies focused exclusively on this compound are not broadly published, the principles are directly applicable. Such calculations would be used to validate the proposed transition state models that explain the high diastereoselectivity observed in its applications.

Stereochemical Control and Diastereoselectivity Mechanisms

The primary function of this compound in asymmetric synthesis is to control the stereochemical outcome of a reaction. This control is achieved through the strategic influence of its chiral framework on the reaction's transition state, primarily via conformational constraints, steric hindrance, and chelation effects.

The specific three-dimensional arrangement (conformation) of the chiral auxiliary during the key bond-forming or bond-breaking step is critical. Transition state modeling aims to identify the lowest energy arrangement that leads to the observed product.

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy has been used to study the rotational barriers in molecules that serve as models for non-covalent interactions, such as π-stacking. researchgate.net In a model system using N-benzyl-2-(2-fluorophenyl)pyridinium bromides, the rotational barrier was found to reflect the magnitude of the stacking interaction between the aromatic rings in the ground state versus the transition state. researchgate.net This type of analysis demonstrates how conformational preferences can be quantified and related to transition state energies.

For this compound, conformational analysis of the transition state assembly is key. The molecule is oriented in such a way that it creates a sterically biased environment, forcing the reaction to proceed from the least hindered direction. Computational modeling, as described in the DFT section, is the primary tool for visualizing and evaluating the energies of these potential transition state conformations. nih.govstanford.edu

Two major factors dictate the stereochemical control exerted by this compound:

Steric Effects: The molecule possesses two bulky aryl groups: a phenyl group attached directly to the stereocenter and a benzyl (B1604629) group on the nitrogen atom. These groups occupy significant space and act as steric shields, blocking one face of the reacting center. Consequently, an incoming reagent is forced to approach from the opposite, more accessible face, leading to a high degree of stereoselectivity.

Chelation: The presence of both a hydroxyl (-OH) and a secondary amine (-NH) group allows the molecule to act as a bidentate ligand. In reactions involving metal ions (e.g., organolithium or Grignard reagents), these two groups can coordinate to the metal center. This chelation creates a rigid, cyclic intermediate or transition state. The locked conformation significantly restricts the possible pathways for the reaction, thereby enhancing the facial selectivity and leading to a single, or major, diastereomer.

| Controlling Factor | Mechanism of Action | Effect on Reaction |

| Steric Hindrance | The bulky phenyl and benzyl groups physically block one face of the molecule from attack by incoming reagents. | Directs the approach of reactants to the less hindered face, leading to stereoselective bond formation. |

| Chelation Control | The hydroxyl and amine groups coordinate to a metal center, forming a rigid, cyclic transition state. | Locks the conformation of the molecule, reducing degrees of freedom and amplifying the steric directing effect. |

This dual influence of steric bulk and chelation capability makes this compound a highly effective chiral director in asymmetric synthesis.

Spectroscopic Analysis in Mechanistic Studies (e.g., NMR, IR)

Spectroscopic methods are fundamental to elucidating reaction mechanisms, providing direct evidence for the structure of intermediates and products, and offering insights into dynamic processes.

Nuclear Magnetic Resonance (NMR) is particularly powerful.

Structural Elucidation: Standard ¹H and ¹³C NMR are used to confirm the constitution and connectivity of all compounds throughout a reaction sequence.

Stereochemical Assignment: The absolute configuration of products derived from reactions using this chiral auxiliary has been unambiguously determined using techniques like single-crystal X-ray analysis, which is then often correlated with NMR data. nih.gov

Probing Reaction Pathways: Specialized NMR techniques can be used to determine the stereochemical fate of a reaction. For example, in studies of related chiral benzyl fluorides, ²H NMR spectroscopy in a lyotropic liquid crystalline solvent was used to assay the enantiopurity of deuterated products. beilstein-journals.org This analysis allowed for the clear differentiation between SN2 (inversion of stereochemistry) and SN1 (racemization) pathways. beilstein-journals.org

Dynamic NMR (DNMR): As mentioned previously, DNMR can be used to measure the energy barriers to bond rotation in systems that model transition states, providing quantitative data on the non-covalent interactions that influence selectivity. researchgate.net

Infrared (IR) Spectroscopy is used to monitor the progress of reactions by observing the appearance and disappearance of characteristic functional group frequencies. For instance, in a reaction involving the hydroxyl group of this compound, the disappearance of the broad O-H stretch (around 3300 cm⁻¹) would indicate that the reaction at that site is complete.

| Spectroscopic Technique | Application in Mechanistic Studies | Information Gained |

| NMR (¹H, ¹³C) | Routine characterization of reactants, intermediates, and products. | Molecular structure, connectivity, and purity. |

| NMR (Dynamic, ²H) | Measurement of rotational energy barriers; determination of product enantiopurity. beilstein-journals.orgresearchgate.net | Quantitative data on transition state energies; elucidation of stereochemical pathways (e.g., SN1 vs. SN2). beilstein-journals.org |

| IR Spectroscopy | Monitoring the conversion of functional groups. | Real-time tracking of reaction progress. |

| X-ray Crystallography | Unambiguous determination of the three-dimensional structure of crystalline products. nih.gov | Absolute configuration and solid-state conformation. nih.gov |

Derivatives and Analogs of R N Benzyl 2 Phenylglycinol in Asymmetric Synthesis

Synthesis and Application of Modified Phenylglycinol Derivatives

The modification of the (R)-(-)-N-Benzyl-2-phenylglycinol backbone has given rise to a variety of chiral auxiliaries and ligands with enhanced performance in asymmetric reactions. A common strategy involves the formation of cyclic structures, such as oxazolidinones and oxazolopiperidone lactams, which rigidify the chiral environment and often lead to higher levels of stereochemical control.

For instance, phenylglycinol-derived oxazolopiperidone lactams have been successfully employed as versatile building blocks for the enantioselective synthesis of polysubstituted piperidines, a common motif in natural products and bioactive molecules. core.ac.uk The stereochemical outcome of the alkylation of these lactams is highly dependent on the substitution pattern and the configuration of the stereocenters within the lactam framework. This allows for the regio- and stereocontrolled introduction of substituents, providing access to a diverse range of enantiopure piperidine (B6355638) derivatives.

Another important class of derivatives includes N-acylated and N-sulfonylated analogs. These modifications can influence the acidity of the N-H proton and the chelating ability of the molecule, which is crucial for its role as a chiral ligand in metal-catalyzed reactions. The synthesis of these derivatives typically involves standard acylation or sulfonylation procedures using the corresponding acyl chlorides or sulfonyl chlorides in the presence of a base.

The application of these modified derivatives spans a range of asymmetric transformations. They have been utilized as chiral auxiliaries in the diastereoselective Strecker reaction for the synthesis of α-amino acids and in the alkylation of enolates. As chiral ligands, they have shown promise in the enantioselective addition of organometallic reagents to carbonyl compounds.

Interactive Table 1: Applications of Modified this compound Derivatives

| Derivative Type | Reaction Type | Substrate | Product | Diastereomeric/Enantiomeric Excess | Reference |

| Oxazolopiperidone Lactam | Asymmetric Alkylation | Lactam enolate | β-substituted piperidine | High d.e. | core.ac.uk |

| (R)-Phenylglycine Amide | Strecker Reaction | Aldehyde, Amine, Cyanide | α-Amino nitrile | >99/1 dr | researchgate.net |

Comparison of Chiral Induction with Related Chiral Auxiliaries and Ligands

The effectiveness of a chiral auxiliary or ligand is benchmarked by its ability to induce high levels of stereoselectivity in a given reaction. The performance of this compound derivatives is often compared with that of other well-established chiral auxiliaries, such as Evans' oxazolidinones, Oppolzer's camphorsultams, and various phosphine (B1218219) and BINOL-based ligands.

In the context of asymmetric alkylation, chiral oxazolidinones derived from amino acids are a gold standard, often providing excellent diastereoselectivity. While direct comparative studies with a wide range of this compound derivatives are not extensively documented in single reports, the high diastereomeric ratios achieved with phenylglycinol-derived systems in specific applications suggest they are a competitive alternative. For example, the diastereoselective Strecker synthesis using (R)-phenylglycine amide as a chiral auxiliary achieves outstanding diastereoselectivity through a crystallization-induced asymmetric transformation. researchgate.net

In the realm of metal-catalyzed asymmetric additions, chiral phosphine ligands and BINOL derivatives are frequently employed and have demonstrated broad applicability and high enantioselectivity in numerous reactions. nih.gov The development of phosphine ligands from chiral amino alcohols is a known strategy to combine the benefits of both classes of compounds. While the synthesis of phosphine ligands directly from this compound is a logical extension, detailed reports on their performance in comparison to established phosphine ligands like DIPAMP or DuPhos are limited.

The choice of chiral auxiliary or ligand is often reaction-dependent, and factors such as the nature of the substrate, the reaction conditions, and the metal catalyst play a crucial role in determining the level of chiral induction.

Interactive Table 2: Comparison of Enantioselectivity for Different Chiral Ligand Types in Asymmetric Addition Reactions

| Ligand Type | Reaction | Aldehyde | Organometallic Reagent | Enantiomeric Excess (ee) |

| Amino Alcohol-derived | Diethylzinc addition | Benzaldehyde (B42025) | Diethylzinc | Up to 95% |

| TADDOL derivative | Cyanosilylation | Benzaldehyde | Trimethylsilyl cyanide | Up to 71% |

| BINOL-based Phosphoric Acid | Arylation | Various | Aryl boronic acids | Often >90% |

| Chiral Phosphine (e.g., DIPAMP) | Asymmetric Hydrogenation | Olefin | H₂ | >95% |

Note: This table provides a general comparison, and specific results can vary significantly based on the exact ligand structure and reaction conditions.

Development of Novel Chiral Scaffolds Based on the this compound Framework

The inherent chirality and functional group arrangement of this compound make it an attractive starting point for the design and synthesis of novel chiral scaffolds. These new scaffolds aim to build upon the successes of the parent compound while introducing new structural features to enhance catalytic activity, selectivity, or to enable new types of transformations.

One area of development involves the incorporation of the phenylglycinol moiety into larger, more complex ligand architectures. This can include the synthesis of multidentate ligands capable of forming more rigid and well-defined metal complexes, which is often a key factor in achieving high enantioselectivity. For example, the phenylglycinol unit can be appended to other chiral backbones or incorporated into macrocyclic structures.

Furthermore, the synthesis of chiral phosphine ligands derived from this compound represents a promising avenue for the development of new catalysts. By reacting the amino alcohol with chlorophosphines, it is possible to generate P,O- or P,N-ligands. The electronic and steric properties of these ligands can be tuned by varying the substituents on the phosphorus atom, offering a modular approach to ligand design. These novel phosphine ligands could find applications in a wide range of transition-metal-catalyzed reactions, including hydrogenation, cross-coupling, and allylic alkylation.

The development of such novel chiral scaffolds is an active area of research, driven by the continuous demand for more efficient and selective methods for asymmetric synthesis. The versatility of the this compound framework ensures its continued importance as a foundational element in the design of new generations of chiral catalysts.

Future Directions and Emerging Research Areas

Expansion of Asymmetric Synthetic Methodologies

(R)-(-)-N-Benzyl-2-phenylglycinol is well-established as a precursor for the asymmetric synthesis of α-amino phosphonic acids and as a starting material for creating optically pure β-substituted amines. chemdad.comsigmaaldrich.comsigmaaldrich.com Future research is aimed at expanding its application to the synthesis of more complex and high-value molecular architectures.

A significant area of expansion involves its use in the enantioselective synthesis of novel, biologically active compounds. For instance, research has demonstrated a convenient enantioselective synthesis of (1R,5R,9R)- and (1S,5S,9S)-9-alkyl-2-benzyl-6,7-benzomorphans starting from naphthaldehyde, utilizing a chiral auxiliary derived from (R)-phenylglycinol. nih.gov These benzomorphans were designed to probe the structure-activity relationships of sigma receptor ligands. nih.gov The study found that the (1R,5R,9R)-isomers exhibited a higher affinity for the sigma-1 (σ₁) receptor, a reversal of the typical enantioselectivity observed for most 6,7-benzomorphans. nih.gov This line of research highlights how derivatives of this compound can serve as critical tools for developing highly specific ligands for biological targets. The compound (-)-2a, specifically (1R,5R,9R)-2-benzyl-9-methyl-6,7-benzomorphan, was identified as a particularly potent ligand with a Kᵢ value of 0.96 nM, making it a valuable tool for further characterizing the σ₁ receptor. nih.gov

Table 1: Sigma-1 (σ₁) Receptor Binding Affinities for Synthesized Benzomorphan Derivatives

| Compound | R Group | Kᵢ (nM) nih.gov |

|---|---|---|

| (-)-2a | Methyl | 0.96 |

| (-)-2b | Ethyl | 1.8 |

| (-)-2c | Propyl | 3.5 |

Future work will likely focus on applying this chiral building block to synthesize other classes of therapeutic agents and complex natural products, leveraging its ability to impart high stereochemical control.

Integration with Flow Chemistry and Sustainable Synthesis

The push for greener and more efficient chemical manufacturing has spurred interest in both sustainable synthesis routes and the adoption of flow chemistry.

Sustainable Synthesis: A key future direction is the development of sustainable methods to produce this compound and its precursors. A notable advancement is the creation of an artificial biocatalytic cascade to synthesize the parent compound, (R)-phenylglycinol, from bio-based L-phenylalanine. nih.gov This process utilizes a microbial consortium of two engineered Escherichia coli cell modules. nih.gov The first module converts L-phenylalanine to 2-hydroxyacetophenone (B1195853) through six enzymatic steps, and the second module transforms this intermediate into (R)-phenylglycinol using an (R)-ω-transaminase. nih.gov This biocatalytic system achieves excellent results, with up to 99% conversion and greater than 99% enantiomeric excess (ee). nih.gov On a preparative scale, (R)-phenylglycinol was obtained in an 80.5% yield. nih.gov This approach is a prime example of sustainable synthesis, featuring mild reaction conditions and the use of a renewable starting material. nih.gov

Flow Chemistry: The integration of synthetic routes involving this compound with continuous flow chemistry represents a significant opportunity for process optimization. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to operate at elevated temperatures and pressures safely. nih.govnih.gov While specific applications of flow chemistry for this exact compound are still an emerging area, the technology has been successfully applied to the synthesis of other complex chiral molecules, such as active pharmaceutical ingredients (APIs) like Imatinib and cyclic carbamate (B1207046) compounds. nih.gov Future research will likely explore the translation of batch syntheses using this compound into continuous flow processes, which could lead to higher yields, reduced reaction times, and more scalable, automated production. vapourtec.com

Exploration of New Catalytic Systems

The development of novel and more efficient catalytic systems is central to advancing the synthesis and application of chiral compounds. For this compound and its derivatives, the exploration is proceeding on multiple fronts, with a particular emphasis on biocatalysis.

As highlighted previously, the use of multi-enzyme cascades is a frontier in catalysis. nih.gov The reported six-step artificial cascade that converts L-phenylalanine into chiral phenylglycinol showcases the power of whole-cell biocatalysts. nih.gov This system, which co-expresses six different enzymes in one engineered E. coli module and a transaminase in a second, eliminates the need for costly isolation of intermediates and the addition of external cofactors. nih.gov

Table 2: Performance of Biocatalytic Cascade for (R)-phenylglycinol Synthesis

| Parameter | Result nih.gov |

|---|---|

| Substrate | L-phenylalanine |

| Product | (R)-phenylglycinol |

| Conversion | Up to 99% |

| Enantiomeric Excess (ee) | > 99% |

| Preparative Yield | 80.5% |

| Key Enzymes | Phenylalanine ammonia (B1221849) lyase, (R)-ω-transaminase, etc. |

Future research will focus on discovering and engineering new enzymes with enhanced stability, substrate scope, and catalytic efficiency. This includes developing novel transaminases or other stereoselective enzymes that can directly functionalize the this compound scaffold or produce it more efficiently, further expanding its utility in complex synthetic pathways.

Computational Chemistry in Predictive Design for Chiral Transformations

Computational chemistry and machine learning are becoming indispensable tools in modern organic synthesis. vapourtec.com While specific computational studies focused on this compound are not yet widespread, this is a major area for future growth.

The application of computational methods can significantly accelerate the development of synthetic routes involving this chiral auxiliary. These tools can be used to:

Predict Stereochemical Outcomes: Model transition states of reactions to predict the facial selectivity and enantiomeric excess when using this compound as a chiral auxiliary. This can guide the choice of reactants and conditions to maximize stereoselectivity.

Optimize Reaction Conditions: Machine learning algorithms can analyze data from a set of experiments to predict optimal conditions (e.g., temperature, solvent, catalyst loading) for a given transformation, reducing the need for extensive empirical screening. vapourtec.com

Design Novel Catalysts and Substrates: Computational modeling can aid in the rational design of new derivatives of this compound with improved properties or in the design of new catalysts that work in concert with it.

By integrating predictive computational models into the research workflow, chemists can more efficiently explore the synthetic potential of this compound, leading to the faster discovery of novel chiral molecules and more efficient synthetic processes.

常见问题

Q. What are the standard synthetic routes for (R)-(-)-N-Benzyl-2-phenylglycinol, and how do reaction conditions influence enantiomeric purity?

Methodological Answer: The compound is typically synthesized via asymmetric reduction of a ketone precursor (e.g., N-benzyl-2-phenylglycine ketone) using chiral catalysts like BINAP-Ru complexes or enzymatic methods. Reaction conditions (temperature, solvent polarity, catalyst loading) critically impact enantiomeric excess (ee). For example, lower temperatures (0–5°C) in THF improve stereocontrol by reducing racemization . Characterization via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry is essential to validate purity. Refer to protocols in CRC Handbook of Chemistry and Physics for solvent selection and catalyst ratios .

Q. How can researchers verify the structural identity and purity of this compound?

Methodological Answer: Combine spectroscopic techniques:

- NMR : Compare and spectra with literature data (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 3.8–4.2 ppm for benzylic CH) .

- Mass Spectrometry : Confirm molecular ion peaks (m/z 271.3 for [M+H]) and fragmentation patterns .

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.3% tolerance). Purity assessment requires HPLC (≥98% area under the curve) and Karl Fischer titration for residual solvents .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer: Use gradient chromatography (silica gel, ethyl acetate/hexane) to separate diastereomers or unreacted precursors. For enantiomeric purification, chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) achieve baseline resolution. Recrystallization in ethanol/water (7:3 v/v) at −20°C enhances crystalline purity .

Advanced Research Questions

Q. How can researchers optimize chiral auxiliary strategies to enhance the enantioselectivity of this compound synthesis?

Methodological Answer: Evaluate chiral auxiliaries (e.g., Evans oxazolidinones or Ellman sulfinamides) for steric and electronic effects on transition states. Computational modeling (DFT or MD simulations) predicts steric hindrance and non-covalent interactions influencing ee. Experimental validation via kinetic resolution studies under varying auxiliaries (e.g., 10 mol% vs. 20 mol%) identifies optimal conditions .

Q. What mechanistic insights explain contradictory kinetic data in the catalytic hydrogenation of N-Benzyl-2-phenylglycine derivatives?

Methodological Answer: Discrepancies in rate constants may arise from competing pathways (e.g., substrate inhibition vs. catalyst poisoning). Use in situ FTIR or Raman spectroscopy to monitor intermediate formation. Isotopic labeling (/) tracks hydrogen transfer steps, while Eyring plots differentiate entropy/enthalpy contributions. Cross-reference with Beilstein Journal protocols for reproducibility .

Q. How do solvent effects and counterion selection influence the stability of this compound in long-term storage?

Methodological Answer: Polar aprotic solvents (DMF, DMSO) accelerate racemization via solvolysis, whereas non-polar solvents (toluene, hexane) stabilize the compound. Additives like trifluoroacetic acid (TFA, 0.1% v/v) suppress base-catalyzed degradation. Accelerated stability studies (40°C/75% RH for 6 months) quantify degradation products via LC-MS .

Q. What strategies resolve spectral contradictions between theoretical and observed 1H^1H1H NMR shifts for this compound?

Methodological Answer: Discrepancies often stem from dynamic effects (e.g., rotameric equilibria) or hydrogen bonding. Variable-temperature NMR (VT-NMR) from 25°C to −60°C slows conformational exchange, simplifying splitting patterns. Compare with DFT-calculated shifts (B3LYP/6-31G* level) to identify dominant conformers .

Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide experimental design for studying this compound’s biological activity?

Methodological Answer:

- Feasible : Prioritize assays compatible with the compound’s solubility (e.g., DMSO stock solutions ≤1% v/v in cell cultures).

- Novel : Focus on understudied targets (e.g., G-protein-coupled receptors vs. kinases).

- Ethical : Adhere to institutional guidelines for in vivo studies (e.g., IACUC protocols). Cross-disciplinary collaboration ensures relevance to drug discovery or asymmetric catalysis .

Data Presentation & Reproducibility

Q. What metadata standards ensure reproducibility in reporting synthetic yields and spectral data?

Methodological Answer: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Document reaction scales (mg to g), catalyst batches, and purification gradients.

- Upload raw spectral files (e.g., JCAMP-DX format) to repositories like Zenodo. Reference Beilstein Journal guidelines for supplementary data organization .

Q. How should researchers address outliers in enantiomeric excess measurements across replicate experiments?

Methodological Answer: Apply Grubbs’ test (α=0.05) to identify statistical outliers. Investigate root causes:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。